molecular formula C13H13NO3S B3342515 n-(3-Methoxyphenyl)benzenesulfonamide CAS No. 22865-27-6

n-(3-Methoxyphenyl)benzenesulfonamide

Cat. No. B3342515
CAS RN: 22865-27-6
M. Wt: 263.31 g/mol
InChI Key: PIGMPCQZRHHQIE-UHFFFAOYSA-N
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Description

“n-(3-Methoxyphenyl)benzenesulfonamide” is a sulfonamide derivative . The molecular formula of this compound is C13H13NO3S . Sulfonamides are a group of drugs that are derived from sulfanilamide, a compound with a structure similar to p-aminobenzoic acid (PABA), which is essential for bacterial growth .


Synthesis Analysis

The synthesis of sulfonamide derivatives, including “n-(3-Methoxyphenyl)benzenesulfonamide”, has been reported in the literature . The synthesis involves the reaction of the appropriate aniline with benzenesulfonyl chloride . The reaction is typically carried out in the presence of a base .


Molecular Structure Analysis

The molecular structure of “n-(3-Methoxyphenyl)benzenesulfonamide” has been analyzed using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) . The conformational flexibility of the bridge connecting two phenyl rings was studied and minimum-energy conformations were theoretically found .

Mechanism of Action

Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth .

Safety and Hazards

Sulfonamides, including “n-(3-Methoxyphenyl)benzenesulfonamide”, can cause a variety of side effects, including allergic reactions . They should be handled with care and appropriate safety measures should be taken when working with these compounds .

Future Directions

The future research directions for “n-(3-Methoxyphenyl)benzenesulfonamide” and other sulfonamides include further investigation of their biological activities and potential applications in medicine . Additionally, more research is needed to fully understand the physical and chemical properties of these compounds .

properties

IUPAC Name

N-(3-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-12-7-5-6-11(10-12)14-18(15,16)13-8-3-2-4-9-13/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGMPCQZRHHQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294291
Record name n-(3-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Methoxyphenyl)benzenesulfonamide

CAS RN

22865-27-6
Record name Benzenesulfon-m-anisidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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